![molecular formula C29H33ClFNO4 B12285752 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

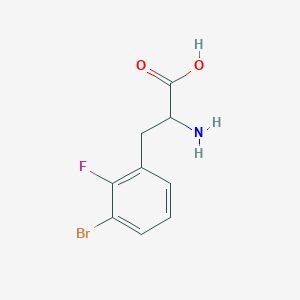

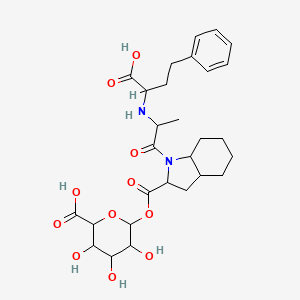

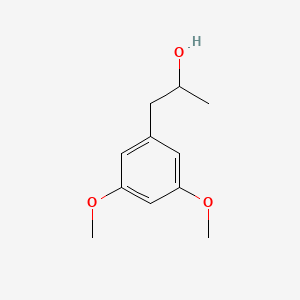

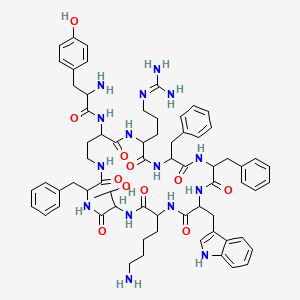

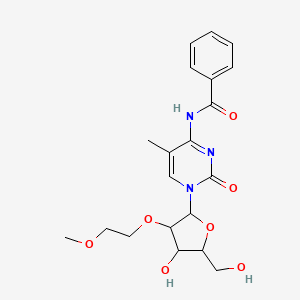

[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- is a complex organic compound that features a biphenyl core with various functional groups attached

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [1,1'-Biphenyl]-4-carbonsäure, 2'-[(1R)-1-[(2R)-3-[[2-(4-Chlor-3-fluorphenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- umfasst in der Regel mehrere Schritte, darunter die Bildung des Biphenyl-Kerns, die Einführung der Carbonsäuregruppe und die anschließende Funktionalisierung mit den angegebenen Substituenten. Häufige Reagenzien und Bedingungen können sein:

Bildung des Biphenyl-Kerns: Kupplungsreaktionen wie Suzuki- oder Ullmann-Kupplung.

Einführung der Carbonsäuregruppe: Carboxylierungsreaktionen.

Funktionalisierung: Verwendung von Schutzgruppen, selektive Entschützung und Einführung von Amino- und Hydroxygruppen durch nukleophile Substitutions- oder Additionsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, grünen Chemieprinzipien und skalierbaren Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von Alkoholen in Ketone oder Carbonsäuren.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Halogenierung, Nitrierung oder Sulfonierung der aromatischen Ringe.

Häufige Reagenzien und Bedingungen

Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Verwendung von Bedingungen für die elektrophile aromatische Substitution, wie Nitrierung mit Salpetersäure und Schwefelsäure.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab. Beispielsweise könnte die Oxidation der Alkoholgruppe ein Keton oder eine Carbonsäure ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die aromatischen Ringe einführen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien oder Katalysatoren.

Biologie

In der biologischen Forschung könnte die Verbindung auf ihre Wechselwirkungen mit biologischen Makromolekülen wie Proteinen oder Nukleinsäuren untersucht werden, um ihr Potenzial als therapeutisches Mittel zu verstehen.

Medizin

In der Medizin könnte die Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden, einschließlich ihres Potenzials als Medikamentenkandidat für die Behandlung verschiedener Krankheiten.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung von Spezialchemikalien wie fortschrittlichen Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von [1,1'-Biphenyl]-4-carbonsäure, 2'-[(1R)-1-[(2R)-3-[[2-(4-Chlor-3-fluorphenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Rezeptoren, Enzyme oder andere Proteine beinhalten, was zur Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade zu klären.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

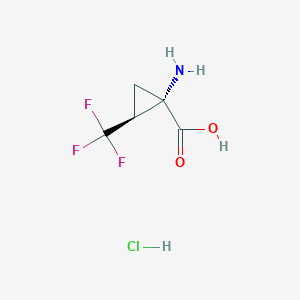

[1,1'-Biphenyl]-4-carbonsäurederivate: Verbindungen mit ähnlichen Biphenylkernen, aber unterschiedlichen Substituenten.

Fluorphenyl-Derivate: Verbindungen mit Fluorphenylgruppen, die ähnliche pharmakologische Eigenschaften aufweisen könnten.

Aminoalkohol-Derivate: Verbindungen mit Amino- und Alkohol-funktionellen Gruppen, die eine ähnliche chemische Reaktivität haben könnten.

Einzigartigkeit

Die Einzigartigkeit von [1,1'-Biphenyl]-4-carbonsäure, 2'-[(1R)-1-[(2R)-3-[[2-(4-Chlor-3-fluorphenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen könnten. Dies könnte es besonders wertvoll bei der Entwicklung neuer Therapeutika oder fortschrittlicher Materialien machen.

Eigenschaften

Molekularformel |

C29H33ClFNO4 |

|---|---|

Molekulargewicht |

514.0 g/mol |

IUPAC-Name |

4-[2-[1-[3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |

InChI |

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35) |

InChI-Schlüssel |

UNFHDRVFEQPUEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)

![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)

![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)